molecular formula C8H9ClN4O B1432228 (3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride CAS No. 1820687-15-7

(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride

Cat. No. B1432228
CAS RN: 1820687-15-7
M. Wt: 212.63 g/mol
InChI Key: ITNZGVQUPCWSIS-UHFFFAOYSA-N
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Description

The compound “(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride” is a complex organic molecule that contains several functional groups . It has a pyridine ring, which is a six-membered ring with one nitrogen atom, and an oxadiazole ring, which is a five-membered ring with two nitrogen atoms and one oxygen atom . The presence of these functional groups could potentially give this compound interesting chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine and oxadiazole rings would likely contribute to the overall shape and properties of the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. Pyridine rings can participate in a variety of reactions, including electrophilic and nucleophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the pyridine and oxadiazol rings could affect its solubility, melting point, boiling point, and other properties .

Scientific Research Applications

  • Catalytic Applications in Organic Chemistry Derivatives of 1-(3-(Pyridin-2-yl)phenyl)methanamine, closely related to TFMPH, have been employed in synthesizing unsymmetrical NCN′ and PCN pincer palladacycles. These compounds exhibit significant catalytic activity and selectivity in organic reactions, particularly when the palladacycle remains in the Pd(II) state.
  • Photocytotoxicity in Red Light Iron(III) complexes containing derivatives of (pyridin-2-yl)methanamine have been synthesized and studied for their photocytotoxic properties. These complexes demonstrate unprecedented photocytotoxicity in red light, making them promising candidates for photodynamic therapy applications.
  • Ligand Exchange and Spin State Equilibria Research on Fe(II) complexes based on pentadentate ligands (similar to TFMPH) has contributed to understanding ligand exchange and spin state equilibria in aqueous media. These findings have implications in coordination chemistry and could inform the design of molecular switches and sensors.
  • Schiff Base Synthesis and Anticonvulsant Activity Schiff bases derived from 3-aminomethyl pyridine (structurally related to TFMPH) have been synthesized and exhibit significant anticonvulsant activity. This research contributes to the development of potential new therapeutic agents.
  • Coordination Chemistry and Spectroscopy Studies on compounds like N,N-bis(4-(6-2,2’-bipyridine)-phenyl-methyl)-2-(aminomethyl)pyridine contribute to understanding the photophysical behaviors of polydentate ligands. Such research is crucial for developing light-activated materials and sensors.
  • Heterocyclic Compound Libraries

    • Researchers have designed and synthesized novel 2-(pyridin-2-yl)pyrimidine derivatives for potential biological activities. These compounds were evaluated against immortalized rat hepatic stellate cells (HSC-T6), highlighting their relevance in drug discovery .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a drug, its mechanism of action would involve interacting with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it’s a solid, it could pose a dust hazard. If it’s a liquid, it could pose a spill hazard .

Future Directions

The future directions for research on this compound could involve studying its properties in more detail, exploring its potential uses, and developing methods for its synthesis .

properties

IUPAC Name

(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O.ClH/c9-5-7-11-8(12-13-7)6-3-1-2-4-10-6;/h1-4H,5,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITNZGVQUPCWSIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NOC(=N2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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